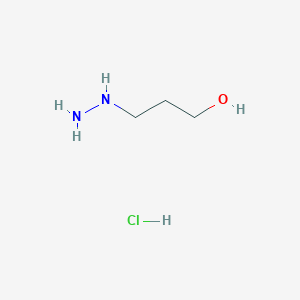![molecular formula C9H13BO4 B13975490 [4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
[4-(Methoxymethoxymethyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Methoxymethoxymethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a methoxymethoxymethyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethoxymethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The process begins with the selection of an appropriate phenyl precursor, such as 4-bromomethylphenyl.
Methoxymethoxymethylation: The phenyl precursor undergoes a methoxymethoxymethylation reaction to introduce the methoxymethoxymethyl group. This step often involves the use of methoxymethyl chloride and a base such as sodium hydride.
Borylation: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: [4-(Methoxymethoxymethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The methoxymethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Employed in catalytic processes to facilitate various chemical transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and electronic materials.
Agriculture: Used in the synthesis of agrochemicals and plant protection agents.
作用機序
The mechanism of action of [4-(Methoxymethoxymethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. The methoxymethoxymethyl group can also participate in reactions, providing additional functionalization options.
類似化合物との比較
- [4-Methoxyphenyl]boronic acid
- [4-Methoxycarbonylphenyl]boronic acid
- [4-Fluorophenyl]boronic acid
- [4-Hydroxyphenyl]boronic acid
Uniqueness:
- Functional Group Diversity: The presence of both the methoxymethoxymethyl group and the boronic acid group provides unique reactivity and versatility in chemical synthesis.
- Reactivity: The compound’s ability to undergo various reactions, including coupling, oxidation, and substitution, makes it a valuable reagent in multiple applications.
- Applications: Its use in diverse fields such as organic synthesis, drug development, and material science highlights its broad utility.
特性
分子式 |
C9H13BO4 |
|---|---|
分子量 |
196.01 g/mol |
IUPAC名 |
[4-(methoxymethoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-13-7-14-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChIキー |
UJWCMHFQGCCNEQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)COCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)


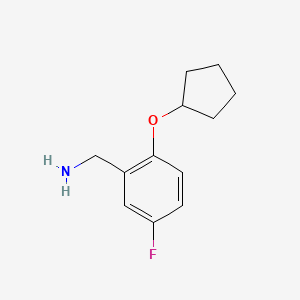
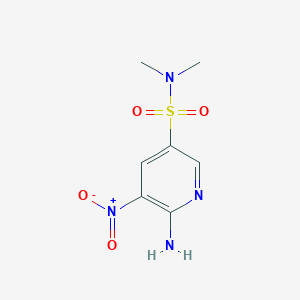

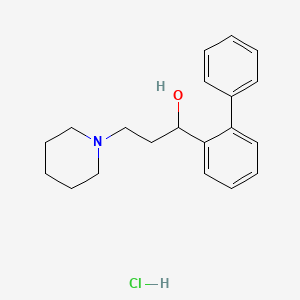

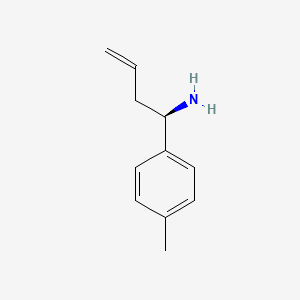


![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)

